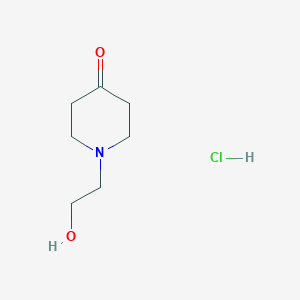

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride

Description

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name |

1-(2-hydroxyethyl)piperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-6-5-8-3-1-7(10)2-4-8;/h9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKJGQKGOLNRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with piperidine and ethylene oxide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the hydroxyethyl group to the piperidine ring.

Purification: The resulting product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone group at the 4-position is susceptible to reduction, forming a secondary alcohol. This reaction is critical for synthesizing piperidine alcohols.

-

Key Insight : Hydrogenation using catalytic Ru or Rh complexes (e.g., under H₂ pressure) can also achieve selective reduction, though the hydrochloride salt may require neutralization for optimal catalysis .

Nucleophilic Addition to the Ketone

The ketone participates in nucleophilic additions, forming tertiary alcohols or other derivatives.

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the 2-hydroxyethyl substituent can undergo oxidation.

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 1-(2-Ketoethyl)piperidin-4-one hydrochloride | Forms a ketone via oxidation | , |

| CrO₃ (Jones reagent) | Same as above | Stronger oxidant |

-

Limitation : Over-oxidation to carboxylic acids is unlikely due to steric hindrance from the piperidine ring.

Esterification and Etherification

The hydroxyl group in the 2-hydroxyethyl chain undergoes typical alcohol reactions.

Substitution Reactions

The hydroxyl group can be replaced by halides or other nucleophiles.

| Reagents/Conditions | Product | Mechanism | Source |

|---|---|---|---|

| SOCl₂ or PBr₃ | 1-(2-Chloro/Bromoethyl)piperidin-4-one hydrochloride | SN2 substitution | , |

Amine Functionalization

The protonated amine in the hydrochloride salt can react after deprotonation.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | R-X, NaHCO₃ | Quaternary ammonium derivatives | , |

| Acylation | Acetyl chloride, TEA | 1-(2-Hydroxyethyl)-4-piperidone acetamide |

Condensation Reactions

The ketone group participates in condensations, forming imines or hydrazones.

| Reagents/Conditions | Product | Application | Source |

|-------------------------------|--------------------------------------------------|--------------------------------|

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is synthesized from piperidin-4-one through various chemical reactions, including Mannich reactions and other stereoselective synthesis methods. The compound features a piperidine ring with a hydroxyl group attached to the ethyl chain, which enhances its solubility and reactivity in biological systems.

Key Synthetic Routes:

- Mannich Reaction: A common method for synthesizing piperidin-4-ones that involves the reaction of piperidine derivatives with formaldehyde and secondary amines.

- Stereoselective Synthesis: Methods that allow for the production of specific stereoisomers of 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride, which can influence its biological activity.

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for drug development.

Pharmacological Properties:

- Anticancer Activity: Studies have shown that derivatives of piperidin-4-one possess anticancer properties, with some compounds demonstrating efficacy against various cancer cell lines. For instance, modifications to the piperidinone structure have led to enhanced activity against gastric cancer cell lines compared to standard treatments like doxorubicin .

- Anti-mycobacterial Activity: Research indicates that 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride and its derivatives exhibit significant anti-mycobacterial properties against pathogens such as Mycobacterium tuberculosis. The introduction of hydroxyethyl groups has been shown to enhance the activity of these compounds .

- Anti-inflammatory Effects: The compound has been reported to modulate inflammatory responses, particularly through the inhibition of cyclooxygenase enzymes and nitric oxide production in macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies:

- Anticancer Research: A study demonstrated that certain derivatives of piperidin-4-one showed promising antiproliferative effects against gastric cancer cell lines, indicating a potential pathway for developing new cancer therapies .

- Anti-mycobacterial Evaluation: In vitro assays revealed that compounds containing the hydroxyethyl-piperidine moiety displayed comparable activity to established anti-tuberculosis drugs, suggesting their viability as alternative treatments .

- Analgesic Properties: Some synthesized derivatives exhibited analgesic effects in animal models comparable to known analgesics like ibuprofen, indicating their potential use in pain management .

Potential Therapeutic Uses

Given its diverse pharmacological profile, 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride holds promise for several therapeutic applications:

- Cancer Therapy: Due to its anticancer properties, it could be developed into a novel treatment for various malignancies.

- Infectious Diseases: Its efficacy against mycobacterial infections positions it as a candidate for new anti-tuberculosis therapies.

- Pain Management: The analgesic properties may lead to formulations aimed at treating chronic pain conditions.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the final compound derived from it.

Comparison with Similar Compounds

Conclusion

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and potential uses in medicinal chemistry, organic synthesis, and industrial applications. Understanding its preparation, reactions, and mechanism of action is crucial for leveraging its full potential in research and industry.

Biological Activity

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound's structure, featuring a piperidine ring with a hydroxyethyl substituent, positions it as a potential candidate for various therapeutic applications, including anticancer and antimicrobial activities.

Anticancer Properties

Research has indicated that piperidine derivatives, including 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines. For instance, derivatives containing the hydroxyethyl group were found to enhance anti-mycobacterial activity and cytotoxicity against cancer cells, suggesting a potential for further development as anticancer agents .

Case Study: Cytotoxicity Evaluation

In a comparative study assessing the cytotoxic effects of piperidine derivatives, 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride was evaluated alongside other compounds. The results indicated varying degrees of effectiveness across different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Hydroxyethyl)piperidin-4-one | A549 (Lung) | 58.44 ± 8.75 |

| MCF7 (Breast) | 99.87 ± 10.90 | |

| HT29 (Colon) | 129.41 ± 10.04 |

These findings underscore the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

1-(2-Hydroxyethyl)piperidin-4-one hydrochloride has also been investigated for its antimicrobial properties. Studies have shown that piperidine derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the hydroxyethyl group is believed to contribute to this activity by enhancing solubility and interaction with microbial membranes .

The mechanism by which 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : Its amphipathic nature allows it to interact with lipid membranes, potentially disrupting microbial cell integrity .

Structure-Activity Relationship (SAR)

The structural features of piperidine derivatives significantly influence their biological activity. Modifications such as the introduction of hydroxyethyl groups have been linked to enhanced potency against cancer cells and microbes. The SAR studies suggest that optimizing substituents on the piperidine ring can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperidin-4-one derivatives with 2-chloroethanol under reflux in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 6–12 hours. Catalysts like HCl (0.5–1.0 M) enhance yield . Optimization involves varying reaction temperature, catalyst concentration, and reaction time, followed by purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are recommended for characterizing 1-(2-Hydroxyethyl)piperidin-4-one hydrochloride?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H/13C in DMSO-d6) to confirm structural integrity.

- HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>98%).

- Mass spectrometry (ESI-MS) for molecular ion verification.

- Thermogravimetric analysis (TGA) to evaluate thermal stability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, rinse immediately with water (15+ minutes); for eye exposure, irrigate with saline solution and seek medical attention .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

- Methodological Answer :

- Catalyst Screening : Test acidic (e.g., HCl, H2SO4) vs. basic (e.g., K2CO3) catalysts to identify optimal protonation pathways .

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents to reduce side reactions.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. What strategies are effective for impurity profiling in pharmaceutical-grade batches?

- Methodological Answer :

- HPLC-MS/MS : Employ a gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) with tandem MS detection to identify trace impurities (e.g., unreacted precursors or hydroxylated derivatives) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions to simulate stability challenges and quantify degradation products .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Long-Term Stability : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation. Conduct accelerated aging studies (40°C/75% relative humidity) over 6–12 months, monitoring purity via HPLC .

- Solution Stability : Prepare aqueous solutions (pH 2–9) and analyze degradation kinetics using UV-Vis spectroscopy (λ = 230–280 nm) .

Q. What experimental approaches are used to elucidate the compound’s mechanism in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC50 values against target enzymes (e.g., acetylcholinesterase) using colorimetric substrates (e.g., Ellman’s reagent).

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities at active sites, validated by site-directed mutagenesis .

Q. How can contradictory data on biological activity be resolved across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from literature to identify confounding variables.

- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., NIH/WHO guidelines) to confirm EC50/IC50 reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.